5-Propyl-1,3,4-oxadiazol-2-amine

描述

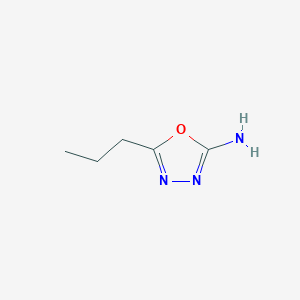

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-propyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-2-3-4-7-8-5(6)9-4/h2-3H2,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPGEOZWSJOTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283881 | |

| Record name | 5-propyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69741-89-5 | |

| Record name | 69741-89-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-propyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Propyl-1,3,4-oxadiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Propyl 1,3,4 Oxadiazol 2 Amine and Analogous 1,3,4 Oxadiazol 2 Amines

Established Synthetic Pathways for 1,3,4-Oxadiazole (B1194373) Ring Formation

The construction of the 1,3,4-oxadiazole ring is a cornerstone of synthetic organic chemistry, with numerous methods developed to achieve this transformation efficiently. These methods can be broadly categorized into cyclization reactions of hydrazide derivatives and oxidative cyclization protocols.

Cyclization of Hydrazides and Related Nitrogen-Containing Precursors

The cyclization of hydrazides and their derivatives is a widely employed and versatile strategy for the synthesis of 1,3,4-oxadiazoles. This approach typically involves the dehydration of a 1,2-diacylhydrazine or a related precursor to form the stable aromatic oxadiazole ring. A variety of dehydrating agents have been utilized to effect this transformation, each with its own advantages and substrate scope.

Commonly used dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and Burgess-type reagents. For instance, the reaction of aroylhydrazides with carboxylic acids in the presence of phosphorus oxychloride is a well-established one-pot method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. jchemrev.com Similarly, acylsemicarbazides can undergo dehydration using reagents like tosyl chloride to yield 5-aryl(alkyl)-2-amino-1,3,4-oxadiazoles. nih.gov

The choice of dehydrating agent can significantly influence the reaction conditions and yields. Milder reagents, such as those supported on polymers, have been developed to improve reaction efficiency and simplify purification procedures. biointerfaceresearch.com The following table summarizes various dehydrating agents and their applications in the synthesis of 1,3,4-oxadiazoles from hydrazide precursors.

| Dehydrating Agent | Precursor | Product | Reference |

| Phosphorus oxychloride (POCl₃) | Aroylhydrazide and Carboxylic Acid | 2,5-Disubstituted-1,3,4-oxadiazole | jchemrev.com |

| Tosyl chloride | Acylsemicarbazide | 5-Aryl(alkyl)-2-amino-1,3,4-oxadiazole | nih.gov |

| Silica-supported dichlorophosphate | 1,2-Diacylhydrazine | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |

| Polymer-supported Burgess reagent | Diacylhydrazine | Disubstituted-1,3,4-oxadiazole | biointerfaceresearch.com |

Oxidative Cyclization Protocols in 1,3,4-Oxadiazole Synthesis

Oxidative cyclization represents another major pathway to the 1,3,4-oxadiazole core. This method typically involves the oxidation of an acylhydrazone, which is readily prepared by the condensation of an acid hydrazide with an aldehyde. A diverse array of oxidizing agents has been successfully employed for this transformation.

Molecular iodine has emerged as a practical and transition-metal-free reagent for the oxidative cyclization of acylhydrazones to 1,3,4-oxadiazoles. acs.orgnih.gov This reaction is often carried out in the presence of a base such as potassium carbonate. acs.org Other notable oxidizing agents include 1,3-dibromo-5,5-dimethylhydantoin, which is effective for the cyclization of acylthiosemicarbazides to 5-aryl-2-amino-1,3,4-oxadiazoles. nih.govresearchgate.net Furthermore, visible-light photoredox catalysis has been utilized for the aerobic cyclodesulfurization of thiosemicarbazides, offering a green and sustainable approach. researchgate.netsemanticscholar.org

The table below provides a selection of oxidizing agents used in the synthesis of 1,3,4-oxadiazoles through oxidative cyclization.

| Oxidizing Agent | Precursor | Product | Reference |

| Molecular Iodine (I₂) | Acylhydrazone | 2,5-Disubstituted-1,3,4-oxadiazole | acs.orgnih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin | Acylthiosemicarbazide | 5-Aryl-2-amino-1,3,4-oxadiazole | nih.govresearchgate.net |

| Potassium permanganate (B83412) (KMnO₄) | Hydrazide-hydrazone | 1,3,4-Oxadiazole derivative | biointerfaceresearch.com |

| Bromine in Acetic Acid | Semicarbazone | 5-Substituted-1,3,4-oxadiazol-2-amine | nih.gov |

| Visible Light/Air | Thiosemicarbazide (B42300) | 2-Amino-1,3,4-oxadiazole | researchgate.netsemanticscholar.org |

Specific Synthetic Approaches to 5-Substituted-1,3,4-oxadiazol-2-amines

The synthesis of 5-substituted-1,3,4-oxadiazol-2-amines, including the target compound 5-propyl-1,3,4-oxadiazol-2-amine, often requires specific methodologies that introduce the desired substituents at the C5 and C2 positions of the oxadiazole ring.

Routes Involving Thiosemicarbazide and Acid Chloride Condensation

A common and efficient route to 5-substituted-2-amino-1,3,4-oxadiazoles involves the initial condensation of an acid chloride with thiosemicarbazide to form an acylthiosemicarbazide intermediate. This intermediate is then subjected to cyclization to afford the desired product. The cyclization step can be achieved using various reagents that promote desulfurization and ring closure. For example, intramolecular cyclization of thiosemicarbazide in an alkaline medium has been reported for the synthesis of sulfonyl amino 1,3,4-oxadiazole derivatives. nih.gov

The following table illustrates this synthetic approach with representative examples.

| Acid Chloride | Product | Cyclization Conditions | Reference |

| Aromatic carbonyl chloride | 2-Amino-disubstituted-1,3,4-oxadiazole | Alkaline medium | nih.gov |

| Butyryl chloride | This compound | e.g., EDCI·HCl | acs.org |

Iodine-Mediated Cyclodesulfurization from Thiosemicarbazides

Iodine-mediated oxidative cyclodesulfurization of thiosemicarbazides is a powerful and frequently used method for the synthesis of 2-amino-1,3,4-oxadiazoles. researchgate.net This reaction proceeds through the in situ generation of a carbodiimide-like intermediate, which then undergoes intramolecular cyclization. The process is often carried out in the presence of a base. This method is advantageous due to its mild reaction conditions and the use of an environmentally benign oxidizing agent. organic-chemistry.org A one-pot synthesis of 3-amino-1,3,4-oxadiazoles has been achieved from the corresponding dithiocarbamate salt, employing the thiophilic property of molecular iodine. researchgate.net

The versatility of this method is highlighted in the table below.

| Thiosemicarbazide Precursor | Product | Key Reagents | Reference |

| Acylthiosemicarbazide | 5-Substituted-2-amino-1,3,4-oxadiazole | I₂/Base | nih.gov |

| Thiosemicarbazone | 5-Substituted-2-amino-1,3,4-oxadiazole | I₂ | nih.gov |

| Dithiocarbamate salt (in situ thiosemicarbazide formation) | 3-Amino-1,3,4-oxadiazole | I₂ | researchgate.net |

Derivatization from Aroyl Hydrazides via Cyanogen (B1215507) Bromide

A direct and classical method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles involves the reaction of a carboxylic acid hydrazide with a cyanogen halide, most commonly cyanogen bromide (BrCN). google.com This reaction provides a straightforward entry to the desired products in good yields. The method is applicable to a range of carboxylic acid hydrazides, allowing for the introduction of various substituents at the 5-position of the oxadiazole ring. nih.govgoogle.comgoogle.com

The table below summarizes the synthesis of 2-amino-1,3,4-oxadiazoles using this approach.

| Carboxylic Acid Hydrazide | Product | Reference |

| Aryl carboxylic acid hydrazide | 2-Amino-5-aryl-1,3,4-oxadiazole | nih.govgoogle.com |

| Alkyl carboxylic acid hydrazide | 2-Amino-5-alkyl-1,3,4-oxadiazole | google.com |

| Cyclohexanecarboxylic hydrazide | 2-Amino-5-cyclohexyl-1,3,4-oxadiazole | google.com |

Dehydrative Cyclization of Carboxamide and Carbothioamide Precursors

A prominent and versatile method for the synthesis of 2-amino-1,3,4-oxadiazoles involves the cyclization of acyl thiosemicarbazide intermediates. This approach is particularly valuable as it allows for the introduction of a wide range of substituents on the oxadiazole ring. The reaction proceeds through a regioselective, reagent-based cyclization process. organic-chemistry.orgnih.gov

One effective protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in a solvent such as dimethyl sulfoxide (DMSO). organic-chemistry.orgnih.gov The thiosemicarbazide precursor, which can be prepared from the corresponding acylhydrazide and an isothiocyanate, undergoes cyclization to furnish the desired 2-amino-1,3,4-oxadiazole. organic-chemistry.org This method demonstrates high regioselectivity, favoring the formation of the oxadiazole ring over the corresponding thiadiazole. organic-chemistry.org The choice of the cyclizing agent is critical, as other reagents like p-toluenesulfonyl chloride (p-TsCl) in polar solvents tend to favor the formation of 2-amino-1,3,4-thiadiazoles. organic-chemistry.org This reagent-based control of regioselectivity is a significant advantage in directing the synthesis towards the desired heterocyclic core. organic-chemistry.orgnih.gov

Another powerful approach for the synthesis of 2-amino-1,3,4-oxadiazoles from semicarbazide (B1199961) precursors is through iodine-mediated oxidative C-O bond formation. acs.orgresearchgate.netjchemrev.comorganic-chemistry.org This transition-metal-free method involves the condensation of a semicarbazide with an aldehyde, followed by oxidative cyclization facilitated by molecular iodine. acs.orgresearchgate.netjchemrev.comorganic-chemistry.org This process is compatible with a variety of aldehydes, including aromatic, aliphatic, and cinnamic aldehydes, making it a versatile route to a diverse range of 2-amino-1,3,4-oxadiazole derivatives. acs.orgorganic-chemistry.org The use of iodine as an oxidizing agent is advantageous due to its low cost and reduced environmental impact compared to heavy metal-based oxidants. organic-chemistry.org

| Precursor | Reagent/Conditions | Product | Reference |

| Acyl thiosemicarbazide | EDC·HCl, DMSO | 2-Amino-1,3,4-oxadiazole | organic-chemistry.orgnih.gov |

| Semicarbazide and Aldehyde | I₂, K₂CO₃, 1,4-dioxane | 2-Amino-1,3,4-oxadiazole | researchgate.netorganic-chemistry.org |

| Acyl thiosemicarbazide | p-TsCl, Et₃N, NMP | 2-Amino-1,3,4-thiadiazole | organic-chemistry.orgnih.gov |

Modern Strategies and Optimized Conditions in Oxadiazole Synthesis

Recent advancements in synthetic organic chemistry have led to the development of more efficient, rapid, and environmentally friendly methods for the synthesis of 1,3,4-oxadiazoles. These modern strategies often result in higher yields, reduced reaction times, and simplified work-up procedures.

Microwave-Assisted Synthetic Enhancements and Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of 1,3,4-oxadiazole synthesis, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. wjarr.comnih.govresearchgate.netnih.gov The application of microwave energy allows for rapid and uniform heating of the reaction mixture, which can lead to a dramatic increase in reaction rates. nih.gov

For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from the oxidative cyclization of N-acyl hydrazones using chloramine-T can be significantly expedited under microwave irradiation. jchemrev.com Similarly, the condensation of monoaryl hydrazides with acid chlorides to form 2,5-disubstituted-1,3,4-oxadiazoles can be achieved rapidly and in high yields under microwave heating without the need for an acid catalyst or a dehydrating agent. jchemrev.com

The kinetics of these reactions are enhanced due to the efficient energy transfer from the microwave irradiation directly to the polar molecules in the reaction mixture, leading to localized superheating and an increased rate of successful molecular collisions. This often results in cleaner reactions with fewer byproducts. nih.gov

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Cyclization of acyl hydrazones with BTPPDS | 12 hours (reflux) | 25 minutes | nih.gov |

| Synthesis from isoniazid and aromatic aldehyde | Several hours | 3 minutes | nih.gov |

| Cyclization with chloramine-T | Not specified | 4 minutes | nih.gov |

One-Pot Multicomponent Reaction Methodologies for Scaffold Construction

A notable example is the one-pot synthesis of 2-amino-1,3,4-oxadiazole tethered peptidomimetics through a molecular-iodine-mediated cyclodeselenization. rsc.org This reaction involves the in-situ generation of a selenosemicarbazide intermediate from Nα-protected amino acid hydrazides and isoselenocyanato esters, which then undergoes facile cyclization to the desired 2-amino-1,3,4-oxadiazole. rsc.org The use of environmentally benign iodine as the cyclizing agent is a key advantage of this method. rsc.org

Another efficient one-pot protocol involves the condensation of semicarbazide or thiosemicarbazide with aldehydes, followed by an iodine-mediated oxidative cyclization to yield 2-amino-1,3,4-oxadiazoles or the corresponding thiadiazoles. acs.orgresearchgate.netorganic-chemistry.org This transition-metal-free process is highly versatile and can be applied to a wide range of aldehydes. acs.orgorganic-chemistry.org

Sustainable and Green Chemical Approaches in Oxadiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize the environmental impact of chemical processes. nih.govnih.govresearchgate.net In the context of 1,3,4-oxadiazole synthesis, this has led to the development of more sustainable methodologies that utilize renewable substrates, non-toxic catalysts, and milder reaction conditions. nih.govresearchgate.net

Innovative green techniques for 1,3,4-oxadiazole synthesis include catalyst-free reactions, electrochemical synthesis, and the use of green solvents. nih.govresearchgate.net For example, mechanochemical synthesis, which involves grinding solid reactants together, provides an environmentally benign alternative to traditional solvent-based methods for the preparation of 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org This solvent-free approach significantly reduces waste and can lead to very rapid reaction times. organic-chemistry.org

Furthermore, the use of visible light photoredox catalysis represents a sustainable strategy for the synthesis of 2-amino-1,3,4-oxadiazoles from N-acyl thiosemicarbazides. researchgate.net This method utilizes air as a readily available and non-toxic oxidant, further enhancing the green credentials of the process. researchgate.net Ultrasound-mediated synthesis is another green approach that can enhance reaction rates and yields, often with improved energy efficiency compared to conventional heating. nih.gov

| Green Approach | Description | Advantages | Reference |

| Mechanochemical Synthesis | Grinding of solid reactants | Solvent-free, rapid reaction times, reduced waste | organic-chemistry.org |

| Visible Light Photoredox Catalysis | Use of visible light and a photocatalyst | Utilizes a renewable energy source, can use air as an oxidant | researchgate.net |

| Ultrasound-Mediated Synthesis | Application of ultrasonic waves | Enhanced reaction rates, improved yields, energy efficient | nih.gov |

| Use of Green Solvents | Employing environmentally benign solvents | Reduced toxicity and environmental impact | nih.govresearchgate.net |

Chemical Transformations and Derivatization Strategies for 5 Propyl 1,3,4 Oxadiazol 2 Amine Analogues

Reactivity of the 1,3,4-Oxadiazole (B1194373) Ring System

The 1,3,4-oxadiazole ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms, which influences its reactivity. chemicalbook.com This inherent electronic nature makes electrophilic substitution at the carbon atoms of the ring difficult. globalresearchonline.netrroij.com However, the ring system is susceptible to nucleophilic attack, often leading to ring cleavage, and electrophilic attack can occur at the ring nitrogen atoms, particularly when the ring is substituted with electron-releasing groups. rroij.com The presence of substituents on the ring can significantly modulate its stability and reactivity. rroij.com

Functionalization at the Exocyclic Amino Group: Acylation and Urea (B33335) Formation

The exocyclic amino group at the 2-position of the 5-propyl-1,3,4-oxadiazole core serves as a versatile handle for further functionalization, most notably through acylation and urea formation. These reactions allow for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships.

Acylation of 2-amino-1,3,4-oxadiazole analogues is readily achieved by reaction with various acid chlorides in the presence of a base, such as triethylamine, in a suitable solvent like methylene (B1212753) chloride. nih.gov This straightforward method allows for the synthesis of a diverse range of N-acylated derivatives. For instance, the reaction of 5-substituted-2-amino-1,3,4-oxadiazoles with acid chlorides like methyl-4-(chlorocarbonyl)benzoate, 3-nitrobenzoyl chloride, and 4-methoxybenzoyl chloride yields the corresponding acylated products. nih.gov

Similarly, the formation of urea derivatives can be accomplished by reacting the 2-amino-1,3,4-oxadiazole with isocyanates. For example, the reaction of 5-(4-bromobenzyl)-1,3,4-oxadiazol-2-amine with 3-chlorophenyl isocyanate in refluxing ethanol (B145695) yields the corresponding urea derivative. nih.gov These reactions highlight the nucleophilic character of the exocyclic amino group, providing a reliable method for diversification.

Table 1: Examples of Acylation and Urea Formation Reactions

| Starting Material | Reagent | Product | Reference |

| 5-(4-bromobenzyl)-1,3,4-oxadiazol-2-amine | Methyl-4-(chlorocarbonyl)benzoate | Methyl 4-((5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate | nih.gov |

| 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine | 3-Nitrobenzoyl chloride | N-(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide | nih.gov |

| 5-(4-bromobenzyl)-1,3,4-oxadiazol-2-amine | 3-Chlorophenyl isocyanate | 1-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-3-(3-chlorophenyl)urea | nih.gov |

Ring Transformations and Annelations via Reaction with Substituted Amino Oxadiazoles (B1248032)

The 1,3,4-oxadiazole ring can undergo transformations to form other heterocyclic systems. One such transformation involves the reaction of S-substituted 5-[(naphthalen-1/2-yloxy)methyl]-1,3,4-oxadiazole-2-thiols to yield chemicalbook.comglobalresearchonline.netnih.govtriazolo[3,4-b] chemicalbook.comrroij.comnih.govthiadiazines. nih.gov

Furthermore, functionalization at the exocyclic amino group can lead to annelation, where a new ring is fused to the oxadiazole core. For example, acylation of 2-amino-1,3,4-oxadiazoles with chloroacetyl chloride produces N-(5-substituted-1,3,4-oxadiazol-2-yl)-2-chloroacetamide intermediates. These intermediates can then undergo cyclization with ammonium (B1175870) thiocyanate (B1210189) in ethanol to form thiazolidinone-fused systems, such as 2-[{(5-(4-bromobenzyl)- chemicalbook.comrroij.comnih.govoxadiazol-2-yl}-imino]-1,3-thiazolidin-4-one. nih.gov This strategy demonstrates how the reactivity of the exocyclic amine can be harnessed to construct more complex, fused heterocyclic structures.

Coupling Reactions and Heterocycle Linkages

The formation of linkages between the 1,3,4-oxadiazole core and other heterocyclic or aryl moieties is a key strategy for developing new chemical entities. This can be achieved through various coupling reactions.

Copper-catalyzed cross-coupling reactions are effective for creating C-N bonds. For instance, the Ullmann-type coupling of (hetero)aryl halides with N-nucleophiles, including azoles, can be promoted by a copper catalyst system. nih.gov Copper(II)-catalyzed C-H functionalization has also been employed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from N-arylidenearoylhydrazides. researchgate.net

Palladium-catalyzed reactions also play a crucial role in the synthesis of complex oxadiazole derivatives. The Suzuki-Miyaura cross-coupling reaction, catalyzed by palladium(II) complexes of 4-amino-1,2,4-triazoles and 1,3,4-oxadiazoles, allows for the coupling of aryl halides with boronic acids. researchgate.net Furthermore, palladium-catalyzed direct C-H activation of 1,3,4-oxadiazoles and their subsequent oxidative coupling with benzothiazoles and aryl boronic acids have been reported. dntb.gov.ua These methods provide powerful tools for constructing molecules with directly linked heterocyclic systems.

Table 2: Examples of Coupling Reactions for Heterocycle Linkages

| Catalyst System | Reactants | Product Type | Reference |

| Cu(OAc)2 / α-Benzoin Oxime | (Hetero)aryl halides, N-Nucleophiles (azoles) | N-Aryl(heteroaryl)azoles | nih.gov |

| Cu(OTf)2 | N-Arylidenearoylhydrazide | 2,5-Disubstituted-1,3,4-oxadiazoles | researchgate.net |

| Pd(OAc)2 / Cu(OAc)2 | 1,3,4-Oxadiazoles, Benzothiazoles/Aryl boronic acids | Coupled 1,3,4-oxadiazole-benzothiazole/aryl systems | dntb.gov.ua |

| 4-Amino-1,2,4-triazole/1,3,4-oxadiazole·Palladium(II) | Aryl halides, Boronic acids | Biaryl compounds | researchgate.net |

Redox Chemistry of the Oxadiazole Moiety

The primary redox chemistry associated with the 1,3,4-oxadiazole ring is observed during its synthesis, particularly through oxidative cyclization reactions. researchgate.net Various oxidizing agents are employed to facilitate the formation of the oxadiazole ring from precursors like acylhydrazones or semicarbazones.

Iodine-mediated oxidative cyclization is a common and efficient method. jchemrev.comresearchgate.netjchemrev.com For example, 2-amino-substituted 1,3,4-oxadiazoles can be synthesized by the condensation of semicarbazide (B1199961) and aldehydes, followed by an I2-mediated oxidative C-O bond formation. researchgate.net Other oxidizing systems, such as 1,3-dibromo-5,5-dimethylhydantoin, have also been used for the oxidative cyclization of acyl thiosemicarbazides to yield 5-aryl-2-amino-1,3,4-oxadiazoles. jchemrev.comjchemrev.com More recently, electrochemical methods have been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from N-acyl hydrazones via a mild, mediated oxidative cyclization. nih.gov

While the 1,3,4-oxadiazole ring itself is generally stable, these synthetic routes underscore the importance of redox processes in accessing this heterocyclic system.

Strategic Modification of Substituents on the 1,3,4-Oxadiazole Core

Influence of the 5-Propyl Substituent on Electrophilic and Nucleophilic Reactivity

The 5-propyl substituent, being an alkyl group, is generally considered to be electron-donating through an inductive effect. This electronic contribution can influence the reactivity of the 1,3,4-oxadiazole ring. The 1,3,4-oxadiazole ring is inherently electron-deficient, making it resistant to electrophilic attack at the ring carbons. chemicalbook.comglobalresearchonline.netrroij.com However, the presence of an electron-releasing group like a propyl substituent can increase the electron density at the ring nitrogens, making them more susceptible to electrophilic attack. rroij.com

Conversely, the electron-donating nature of the propyl group would be expected to slightly decrease the electrophilicity of the C2 and C5 carbons of the oxadiazole ring, potentially making nucleophilic attack at these positions less favorable compared to analogues with electron-withdrawing substituents. The oxadiazole ring itself is generally resistant to nucleophilic attack unless a good leaving group is present. rroij.com

Diversification at C2 and C5 Positions of the Oxadiazole Ring

The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, and the ability to modify its substituents at the C2 and C5 positions is crucial for developing new chemical entities. For 5-Propyl-1,3,4-oxadiazol-2-amine, diversification strategies primarily target the 2-amino group and the 5-propyl group.

Diversification at the C5 position generally requires starting from different precursors during the synthesis of the oxadiazole ring itself. The propyl group at C5 originates from the use of a butyryl derivative, such as butyric acid or butyrohydrazide, in the cyclization reaction. By substituting butyrohydrazide with other acylhydrazides, a wide variety of analogues can be synthesized with different alkyl or aryl groups at the C5 position. jchemrev.com The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often involves the dehydrative cyclization of N-acylhydrazides, which can be formed by reacting a hydrazide with an appropriate acylating agent. nih.govnih.gov

Table 1: Potential Diversification Strategies for this compound

| Position | Reaction Type | Reagent/Precursor Example | Resulting Moiety |

| C2-Amine | Acylation | Acetyl chloride | N-acetyl-5-propyl-1,3,4-oxadiazol-2-amine |

| C2-Amine | Sulfonylation | Benzenesulfonyl chloride | N-(phenylsulfonyl)-5-propyl-1,3,4-oxadiazol-2-amine |

| C2-Amine | Alkylation | Benzyl bromide | N-benzyl-5-propyl-1,3,4-oxadiazol-2-amine |

| C5 | Ring Synthesis | Valerohydrazide | 5-Butyl-1,3,4-oxadiazol-2-amine |

| C5 | Ring Synthesis | Benzohydrazide | 5-Phenyl-1,3,4-oxadiazol-2-amine |

Synthesis of Complex Architectures Incorporating the this compound Motif

The this compound core can be integrated into larger, more complex molecular architectures. This is typically achieved by leveraging the reactivity of the 2-amino group to form covalent bonds with other molecular fragments. These synthetic strategies are instrumental in the construction of molecules with tailored properties.

A clear example of this is the synthesis of N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide derivatives. For instance, the compound 2-(dipropylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide represents a complex structure where a dipropylaminoacetamide moiety is appended to the core oxadiazole. uni.lu The synthesis of such a molecule would likely involve the coupling of this compound with 2-(dipropylamino)acetic acid or an activated form of this carboxylic acid, such as its acyl chloride.

General strategies for synthesizing such complex structures often involve a multi-step sequence. A common approach begins with the synthesis of the core 1,3,4-oxadiazole ring, followed by the functionalization of the 2-amino group. For example, a synthetic route could involve the reaction of 2-amino-5-propyl-1,3,4-oxadiazole with an intermediate that contains another heterocyclic system or a desired functional group. The synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines illustrates a similar strategy, where a pyridin-2-amine is linked to the oxadiazole ring via a methylene bridge. semanticscholar.org These methods allow for the modular assembly of complex molecules, where the oxadiazole unit serves as a central scaffold.

Table 2: Example of a Complex Architecture Based on this compound

| Compound Name | Molecular Formula | Core Motif | Appended Moiety | Linkage |

| 2-(dipropylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide uni.lu | C13H24N4O2 | This compound | 2-(Dipropylamino)acetyl | Amide |

Structure Activity Relationship Sar Studies of 1,3,4 Oxadiazol 2 Amine Derivatives

Fundamental Principles of Structure-Activity Correlation in 1,3,4-Oxadiazole (B1194373) Chemistry

The 1,3,4-oxadiazole nucleus is considered a "privileged scaffold" due to its presence in numerous pharmacologically active compounds. jchemrev.comnih.gov Its utility stems from several key chemical features. It is a bioisostere of amide and ester functionalities, meaning it can mimic these groups in biological systems while often conferring improved metabolic stability and pharmacokinetic profiles. nih.govnih.gov The nitrogen and oxygen atoms of the ring are effective hydrogen bond acceptors, enabling strong interactions with biological targets like enzymes and receptors. nih.govnih.gov

Positional and Substituent Effects on Chemical Reactivity and Molecular Recognition

The specific substituents on the 1,3,4-oxadiazole ring and their positions are critical determinants of the molecule's chemical behavior and biological function. SAR studies consistently show that modifications at the C2 and C5 positions can lead to dramatic shifts in activity.

While extensive research exists on various aryl and complex heterocyclic substituents at the 5-position, the role of a simple alkyl group like a propyl moiety is understood primarily through its contribution to the molecule's hydrophobicity and steric bulk. The length and nature of an alkyl chain can significantly influence a compound's biological activity.

The propyl group provides a degree of lipophilicity to the molecule. This property is critical for processes such as cell membrane penetration and interaction with hydrophobic pockets within target proteins. Research on other alkyl-substituted oxadiazoles (B1248032) has demonstrated that varying the alkyl chain length directly impacts biological efficacy. For example, studies on certain N-substituted 1,3,4-oxadiazol-2-amines found that antitubercular activity was optimal for derivatives with long alkyl chains of 10 to 12 carbons. nih.gov Similarly, a series of 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) derivatives showed the highest antimicrobial activity when substituted with a dodecyl (C12) chain. nih.govmdpi.com

Table 1: Illustrative Impact of Alkyl Chain Length on Biological Activity of 1,3,4-Oxadiazole Derivatives (Note: This table is based on established principles from related compounds and serves an illustrative purpose for the effect of alkyl chain length.)

| 5-Substituent | Alkyl Chain Length | Relative Hydrophobicity | Postulated Biological Impact |

|---|---|---|---|

| Methyl | 1 | Low | May allow for higher water solubility. |

| Propyl | 3 | Moderate | Balanced lipophilicity, suitable for interaction with moderately sized hydrophobic pockets. |

| Decyl | 10 | High | May enhance membrane permeability and binding in large hydrophobic domains. nih.gov |

| Dodecyl | 12 | Very High | Often shows peak activity in certain antimicrobial assays. nih.govmdpi.com |

The 2-amino group is a crucial functional moiety that imparts significant chemical and biological characteristics to 1,3,4-oxadiazole derivatives. It is a key pharmacophore in many active compounds, acting as a hydrogen bond donor and a site for further chemical modification. nih.govnih.govnih.gov The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is a well-established and efficient process, reflecting the importance of this structural motif. jchemrev.comresearchgate.net

The primary or secondary amine at the 2-position can participate in crucial hydrogen bonding interactions with amino acid residues in a target protein, which can be essential for anchoring the molecule at the active site. acs.orgnih.gov The presence of the amino group is often a prerequisite for biological activity. jchemrev.com

Furthermore, the 2-amino group serves as a versatile chemical handle for creating a diverse library of derivatives. It can be acylated, alkylated, or incorporated into other heterocyclic systems to fine-tune the molecule's properties. nih.gov For example, SAR studies have shown that substituting the amino group with different aryl or alkyl moieties can modulate the compound's biological profile, leading to enhanced potency or selectivity. jchemrev.com The chemical reactivity of this group allows for the systematic exploration of the chemical space around the oxadiazole core to optimize molecular recognition. researchgate.net

Table 2: Examples of Bioactive 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives Highlighting the Role of the 2-Amino Group (This table provides examples from the literature to illustrate the versatility of the 2-amino position in developing active compounds.)

| 5-Substituent | 2-Substituent | Reported Biological Activity | Reference |

|---|---|---|---|

| Pyridin-4-yl | N-dodecyl-amine | Antimycobacterial | nih.gov |

| Quinolyl-containing moiety | Amino | Antibacterial, Antimalarial | nih.gov |

| Various aryl groups | Amino | Anticancer, Antibacterial, Antifungal | nih.gov |

| 5-(4-hydroxyphenyl) | N-phenylamino | Cytotoxic | nih.gov |

Stereochemical Influences on Molecular Behavior in Chiral Oxadiazole Analogues

Stereochemistry plays a pivotal role in the interaction between small molecules and biological systems, which are inherently chiral. When a 1,3,4-oxadiazole derivative possesses a chiral center, its three-dimensional arrangement becomes a critical factor for its biological activity. The differential interaction of enantiomers with chiral receptors or enzymes is a fundamental principle in pharmacology.

Although the parent 5-propyl-1,3,4-oxadiazol-2-amine is achiral, derivatives can be synthesized that contain one or more stereocenters. For such chiral analogues, it is common for one enantiomer to exhibit significantly higher potency than the other. This stereoselectivity arises because only one enantiomer can achieve a precise three-dimensional complementary fit with the chiral binding site of its biological target.

For instance, research on other oxadiazole classes has shown that stereochemically selective synthesis can lead to a significant enhancement in biological activity. This underscores that the specific spatial orientation of substituents is crucial for optimal molecular recognition and subsequent biological response. The synthesis of chiral 1,3,4-oxadiazole homonucleoside analogues, for example, resulted in compounds whose cytotoxic activity was highly dependent on the specific nucleobase, highlighting the importance of the stereochemical configuration. A successful drug-receptor interaction depends on the precise alignment of functional groups, and in chiral molecules, only one stereoisomer may present these groups in the correct orientation for effective binding.

常见问题

Basic: What are the standard synthetic routes and characterization methods for 5-Propyl-1,3,4-oxadiazol-2-amine?

Answer:

The synthesis typically involves cyclization reactions using hydrazide precursors and cyanogen bromide under reflux conditions. For example:

-

Procedure : React picoline hydrazide (10 mmol) with cyanogen bromide (15 mmol) in ethanol for 12 hours, followed by neutralization with NaHCO₃ and recrystallization from ethanol .

-

Characterization :

Basic: How are biological activities (e.g., antimicrobial, antioxidant) screened for this compound?

Answer:

- Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) is determined via serial dilution .

- Antioxidant Screening : Employ DPPH radical scavenging assays. Dissolve the compound in DMSO, mix with DPPH solution, and measure absorbance at 517 nm after 30 minutes .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies?

Answer:

Discrepancies may arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

- Control Experiments : Repeat synthesis with purified precursors.

- Variable Temperature NMR : Identify tautomeric forms (e.g., amine vs. imine tautomers) by observing peak splitting at different temperatures .

- Cross-Validation : Compare with computational predictions (e.g., DFT-calculated chemical shifts) .

Advanced: What factorial design approaches optimize reaction yield and purity?

Answer:

A 2³ factorial design can optimize variables like temperature, solvent ratio, and catalyst loading. For example:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 70°C | 90°C |

| Ethanol:H₂O Ratio | 3:1 | 5:1 |

| Catalyst (mol%) | 2% | 5% |

- Response Surface Analysis : Use software (e.g., Design-Expert®) to model interactions and identify optimal conditions .

Advanced: How are molecular docking studies applied to predict biological targets?

Answer:

- Target Selection : Prioritize enzymes like E. coli DNA gyrase or human topoisomerase II based on structural homology.

- Docking Workflow :

- Prepare the ligand (5-propyl-oxadiazole) using AutoDock Tools (add charges, optimize geometry).

- Dock into the protein active site (e.g., PDB ID 1KZN) with Lamarckian genetic algorithm.

- Validate with re-docking (RMSD <2.0 Å) .

- Key Metrics : Binding energy (ΔG ≤ -7 kcal/mol) and hydrogen-bond interactions with catalytic residues .

Advanced: What safety protocols are critical for handling this compound?

Answer:

Based on occupational safety standards (GBZ 2.1-2007):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。